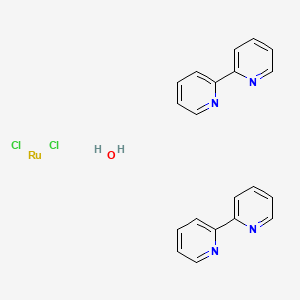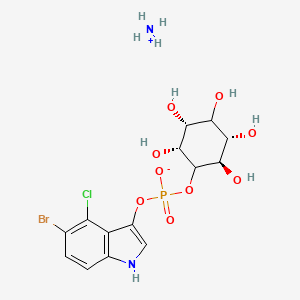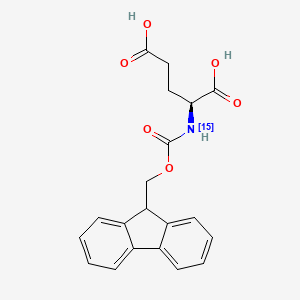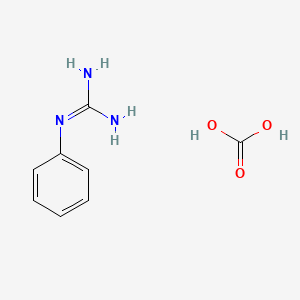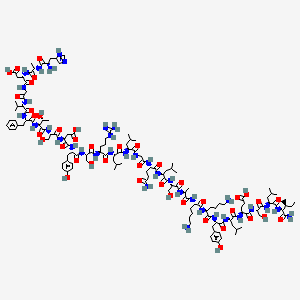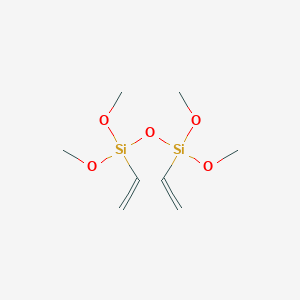
1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane
Vue d'ensemble
Description
1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane is an organosilicon compound with the molecular formula C8H18O5Si2. It is characterized by the presence of two ethenyl groups and four methoxy groups attached to a disiloxane backbone.
Applications De Recherche Scientifique
1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane has several applications in scientific research:
Organic Chemistry: Used in the synthesis of protected alcohols and other organic compounds through ring-opening reactions of ethers and epoxides.
Material Science: Involved in the formation of nanotextured films through IR laser-induced thermolysis and UV laser-induced photolysis, which are important for nanotechnology applications.
Thermodynamic Studies: Research on its density and refractive index in binary mixtures with aromatic hydrocarbons to understand its thermodynamic behavior.
Synthesis of Novel Compounds: Used in the synthesis and structural analysis of silsesquioxanes and other silicon-oxygen compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane typically involves the reaction of ethenylsilane derivatives with methoxy-containing reagents under controlled conditions. One common method involves the hydrosilylation of ethenylsilane with methanol in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with hydrosilanes to form siloxane derivatives.
Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.
Substitution: Reaction with nucleophiles to replace methoxy groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, temperatures between 50°C and 100°C.
Oxidation: Hydrogen peroxide or other peroxides, mild acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols, ambient temperature to moderate heating.
Major Products Formed
Hydrosilylation: Siloxane derivatives with various functional groups.
Oxidation: Silanols and siloxanes.
Substitution: Functionalized siloxanes with replaced methoxy groups.
Mécanisme D'action
The mechanism of action of 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive ethenyl and methoxy groups. These groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse siloxane derivatives. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar in structure but with methyl groups instead of ethenyl groups.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Contains ethoxy groups instead of methoxy groups.
Uniqueness
1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane is unique due to its combination of ethenyl and methoxy groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of siloxane derivatives makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
ethenyl-[ethenyl(dimethoxy)silyl]oxy-dimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5Si2/c1-7-14(9-3,10-4)13-15(8-2,11-5)12-6/h7-8H,1-2H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJCWSSVJJHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C=C)(OC)O[Si](C=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555315 | |
| Record name | 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18293-85-1 | |
| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetramethoxy-divinyl-Disiloxane~ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



